N~1~,N~1~-Bis(4-aminophenyl)-2,5-dimethoxybenzene-1,4-diamine
N~1~,N~1~-Bis(4-aminophenyl)-2,5-dimethoxybenzene-1,4-diamine
Brand Name:
Vulcanchem
CAS No.:
106790-29-8
VCID:
VC20816911
InChI:
InChI=1S/C20H22N4O2/c1-25-19-12-18(20(26-2)11-17(19)23)24(15-7-3-13(21)4-8-15)16-9-5-14(22)6-10-16/h3-12H,21-23H2,1-2H3
SMILES:
COC1=CC(=C(C=C1N)OC)N(C2=CC=C(C=C2)N)C3=CC=C(C=C3)N
Molecular Formula:
C20H22N4O2
Molecular Weight:
350.4 g/mol
N~1~,N~1~-Bis(4-aminophenyl)-2,5-dimethoxybenzene-1,4-diamine
CAS No.: 106790-29-8
Cat. No.: VC20816911
Molecular Formula: C20H22N4O2
Molecular Weight: 350.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 106790-29-8 |
|---|---|
| Molecular Formula | C20H22N4O2 |
| Molecular Weight | 350.4 g/mol |
| IUPAC Name | 1-N,1-N-bis(4-aminophenyl)-2,5-dimethoxybenzene-1,4-diamine |
| Standard InChI | InChI=1S/C20H22N4O2/c1-25-19-12-18(20(26-2)11-17(19)23)24(15-7-3-13(21)4-8-15)16-9-5-14(22)6-10-16/h3-12H,21-23H2,1-2H3 |
| Standard InChI Key | AMRIFVYXXYRMAS-UHFFFAOYSA-N |
| SMILES | COC1=CC(=C(C=C1N)OC)N(C2=CC=C(C=C2)N)C3=CC=C(C=C3)N |
| Canonical SMILES | COC1=CC(=C(C=C1N)OC)N(C2=CC=C(C=C2)N)C3=CC=C(C=C3)N |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator